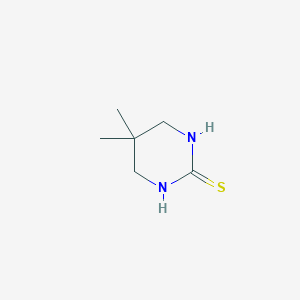

5,5-dimethyltetrahydropyrimidine-2(1H)-thione

Description

Properties

IUPAC Name |

5,5-dimethyl-1,3-diazinane-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2S/c1-6(2)3-7-5(9)8-4-6/h3-4H2,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMZDJBZXJJJKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(=S)NC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397604 | |

| Record name | 5,5-Dimethyl-1,4,5,6-tetrahydro-pyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82175-38-0 | |

| Record name | 5,5-Dimethyl-1,4,5,6-tetrahydro-pyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5,5-Dimethyltetrahydropyrimidine-2(1H)-thione

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione, a saturated heterocyclic compound with potential applications in medicinal chemistry and materials science. The primary focus of this document is a detailed exploration of the most direct and efficient synthetic pathway, which involves the cyclization of 2,2-dimethyl-1,3-propanediamine with carbon disulfide. This guide delves into the underlying reaction mechanism, provides a step-by-step experimental protocol, and discusses the characterization of the target molecule. The content is tailored for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Significance

Pyrimidine-2(1H)-thiones and their derivatives are a class of heterocyclic compounds that have garnered significant interest in the scientific community. These structures serve as versatile scaffolds in the development of novel therapeutic agents, exhibiting a wide range of biological activities, including antiviral, antibacterial, and anticancer properties[1]. The saturated analogue, this compound, represents a fundamental building block within this class. Its gem-dimethyl group at the 5-position introduces conformational rigidity, which can be advantageous in the design of molecules with specific three-dimensional orientations for biological targeting. Furthermore, the cyclic thiourea moiety is a key functional group in organocatalysis and polymer chemistry.

This guide will focus on the most practical and established method for the synthesis of this target molecule, providing a robust foundation for its preparation and further investigation in various research and development endeavors.

Synthetic Pathways and Mechanistic Insights

The most direct and industrially scalable approach to synthesizing this compound is through the reaction of a 1,3-diamine with a thiocarbonyl source.

Primary Synthetic Route: Diamine Cyclization with Carbon Disulfide

This pathway utilizes the readily available starting materials, 2,2-dimethyl-1,3-propanediamine (also known as neopentanediamine) and carbon disulfide. The reaction proceeds via a two-step mechanism within a one-pot synthesis.

The key diamine starting material, 2,2-dimethyl-1,3-propanediamine, can be synthesized from hydroxypivalaldehyde through reductive amination. This process involves reacting hydroxypivalaldehyde with ammonia and hydrogen in the presence of a nickel catalyst[2].

The core of the synthesis is the reaction of 2,2-dimethyl-1,3-propanediamine with carbon disulfide. This reaction is analogous to the well-established synthesis of ethylene thiourea from ethylenediamine[2]. The reaction is typically carried out in an aqueous alcohol solution.

Reaction Mechanism

The formation of the cyclic thiourea from the diamine and carbon disulfide proceeds through the following mechanistic steps:

-

Nucleophilic Attack: One of the primary amine groups of 2,2-dimethyl-1,3-propanediamine acts as a nucleophile and attacks the electrophilic carbon atom of carbon disulfide.

-

Dithiocarbamic Acid Formation: This initial attack leads to the formation of a dithiocarbamic acid intermediate.

-

Intramolecular Cyclization: The second primary amine group of the intermediate then undergoes an intramolecular nucleophilic attack on the thiocarbonyl carbon, displacing a molecule of hydrogen sulfide (H₂S).

-

Product Formation: The resulting cyclized product is the stable this compound.

The overall reaction is a condensation reaction where a molecule of H₂S is eliminated.

Experimental Protocol

The following protocol is adapted from the robust and well-documented synthesis of ethylene thiourea and is expected to yield the target compound with high purity.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2,2-Dimethyl-1,3-propanediamine | 7328-91-8 | 102.18 | 10.22 g | 0.10 |

| Carbon Disulfide | 75-15-0 | 76.14 | 7.61 g (6.04 mL) | 0.10 |

| 95% Ethanol | 64-17-5 | 46.07 | 100 mL | - |

| Deionized Water | 7732-18-5 | 18.02 | 100 mL | - |

| Concentrated Hydrochloric Acid (optional) | 7647-01-0 | 36.46 | ~1 mL | - |

Equipment

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Water bath

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, combine 10.22 g (0.10 mol) of 2,2-dimethyl-1,3-propanediamine, 100 mL of 95% ethanol, and 100 mL of deionized water.

-

Addition of Carbon Disulfide: Place 7.61 g (6.04 mL, 0.10 mol) of carbon disulfide in the dropping funnel. Gently heat the flask in a water bath to approximately 60 °C. Begin the slow, dropwise addition of carbon disulfide to the stirred solution. An exothermic reaction is expected to commence. Maintain a steady addition rate over about 2 hours, ensuring the reaction does not become too vigorous.

-

Reflux: After the addition is complete, raise the temperature of the heating mantle to bring the mixture to a gentle reflux. Continue refluxing for 1 hour to ensure the completion of the cyclization. A small amount of concentrated hydrochloric acid (~1 mL) may be added to facilitate the conversion of any remaining thiocarbamic acid intermediate to the final product[2].

-

Crystallization and Isolation: After the reflux period, remove the heating mantle and allow the flask to cool to room temperature. Subsequently, cool the flask in an ice bath to promote the crystallization of the product.

-

Filtration and Washing: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold deionized water to remove any unreacted starting materials and salts.

-

Drying and Purification: Dry the product in a vacuum oven at 50-60 °C. For higher purity, the crude product can be recrystallized from water or ethanol.

Product Characterization

Due to the absence of specific experimental data in the searched literature for this compound, the following characterization parameters are based on data from structurally similar compounds and theoretical predictions. Researchers are advised to perform their own analytical characterization to confirm the identity and purity of the synthesized compound.

| Property | Expected Value / Characteristics |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected to be a high-melting solid, likely > 200 °C, similar to other cyclic thioureas. |

| ¹H NMR (Predicted) | - A singlet for the two methyl groups (C(CH₃)₂).- A singlet or a pair of triplets for the two methylene groups (CH₂).- A broad singlet for the two N-H protons. |

| ¹³C NMR (Predicted) | - A signal for the methyl carbons.- A signal for the quaternary carbon C(CH₃)₂.- A signal for the methylene carbons.- A signal for the thiocarbonyl carbon (C=S) in the range of 180-200 ppm. |

| IR Spectroscopy (KBr) | - N-H stretching vibrations around 3200-3400 cm⁻¹.- C-H stretching vibrations around 2850-3000 cm⁻¹.- A strong C=S stretching vibration band, typically in the region of 1200-1050 cm⁻¹. |

| Mass Spectrometry | Expected molecular ion peak (M+) at m/z = 144.08. |

Safety and Handling

-

2,2-Dimethyl-1,3-propanediamine: Corrosive and may cause skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Carbon Disulfide: Highly flammable and toxic. All manipulations should be performed in a well-ventilated fume hood. Avoid open flames and sources of ignition.

-

Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

It is imperative to consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

This technical guide outlines a reliable and straightforward synthesis of this compound from 2,2-dimethyl-1,3-propanediamine and carbon disulfide. The provided protocol, based on well-established procedures for analogous compounds, offers a high probability of success for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The mechanistic insights and characterization guidelines further support the practical application of this synthesis. While direct experimental data for the target compound is limited in the current literature, this guide provides a solid and scientifically grounded starting point for its preparation and future studies.

References

-

Longdom Publishing. (n.d.). Synthesis and Investigation of New Different Pyrimidine-Thiones. Longdom Publishing. Retrieved from [Link]

-

ResearchGate. (2022, October 10). Parallel synthesis of condensed pyrimidine-thiones and their antitumor activities. ResearchGate. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Synthesis, characterization and biological evaluation of 3,4-dihydropyrimidin- 2(1H)-thione derivatives. Scholars Research Library. Retrieved from [Link]

- Hussain, M. H., & Lien, E. J. (1973). Infrared Absorption Study of Some Cyclic Ureas, Cyclic Thioureas and Their N,N′-Dialkyl Derivatives. Spectroscopy Letters, 6(2), 97-102.

-

Ethylene thiourea. Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- Gosavi, R. K., Agarwala, U., & Rao, C. N. R. (1967). Infrared Spectra and Configuration of Alkylthiourea Derivatives. Normal Vibrations of N,N′-Dimethyl- and Tetramethylthiourea. Journal of the American Chemical Society, 89(10), 235–239.

-

ResearchGate. (2015, December 13). Synthesis, characterization and biological evaluation of 3,4-dihydropyrimidin- 2(1H)-thione derivatives. ResearchGate. Retrieved from [Link]

- Wang, C., et al. (2019). Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry, 17(33), 7594-7607.

-

ResearchGate. (n.d.). Matrix and ab initio infrared spectra of thiourea and thiourea-d4. ResearchGate. Retrieved from [Link]

- Hussain, M. H., & Lien, E. J. (1973). Infrared Absorption Study of Some Cyclic Ureas, Cyclic Thioureas and Their N,N′-Dialkyl Derivatives. Spectroscopy Letters, 6(2), 97-102.

-

MDPI. (2022, January 14). Synthesis, Crystal Structure and Cyclic Voltammetric Behavior of N-aroyl-N′-(4′-cyanophenyl)thioureas. MDPI. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Royal Society of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) 1H NMR spectra of 2-amino-4-(3-nitrophenyl). ResearchGate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 2 - Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dihydropyrimidine-2-thione derivatives as SARS-CoV-2 main protease inhibitors: synthesis, SAR and in vitro profiling. National Center for Biotechnology Information. Retrieved from [Link]

-

Institute of Chemical Technology, Mumbai. (n.d.). Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. Institute of Chemical Technology, Mumbai. Retrieved from [Link]

Sources

Introduction: The Significance of the Tetrahydropyrimidine Scaffold

An In-depth Technical Guide to the Synthesis of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione Derivatives

The tetrahydropyrimidine core, specifically its thione derivatives, represents a privileged scaffold in medicinal chemistry and drug development. These heterocyclic compounds are recognized for a wide spectrum of biological activities, including potential antiviral, antitumor, antibacterial, and anti-inflammatory properties[1]. The 5,5-dimethyl substituted variant, derived from 5,5-dimethyl-1,3-cyclohexanedione (dimedone), offers a rigid structural backbone that is of significant interest for exploring structure-activity relationships (SAR).

This guide serves as a technical resource for researchers and drug development professionals, providing a detailed overview of the primary synthesis methods for this compound and its analogues. We will delve into the mechanistic underpinnings of the key reaction, present detailed experimental protocols, and compare different catalytic approaches, grounding all information in authoritative scientific literature.

Core Synthesis Strategy: The Biginelli Multicomponent Reaction

The most direct and widely employed method for constructing the tetrahydropyrimidine-2(1H)-thione ring system is the Biginelli reaction . This powerful one-pot, three-component condensation reaction offers an atom-economical pathway to complex heterocyclic structures from simple, readily available starting materials[2][3].

For the synthesis of the target this compound scaffold, the three essential components are:

-

An Aldehyde (R-CHO): The choice of aldehyde determines the substituent at the 4-position of the final product, providing a key vector for molecular diversity.

-

5,5-Dimethyl-1,3-cyclohexanedione (Dimedone): This β-dicarbonyl compound serves as the backbone, installing the characteristic gem-dimethyl group at the 5-position.

-

Thiourea (H₂NCSNH₂): This component provides the N-C-N fragment required to form the pyrimidine ring and introduces the thione group at the 2-position[4].

The general reaction is illustrated below.

Caption: General scheme of the Biginelli reaction for the target scaffold.

Mechanistic Insights: The Rationale Behind the Reaction

Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting experimental challenges. The Biginelli reaction is typically catalyzed by either a Brønsted or Lewis acid, although base-catalyzed versions have also been developed. The most widely accepted mechanism proceeds through an acyl-iminium ion intermediate.

-

Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and thiourea to form an N-acyl-iminium ion. This electrophilic intermediate is the key to activating the aldehyde for subsequent nucleophilic attack.

-

Nucleophilic Addition: The enol form of the β-dicarbonyl compound (dimedone) adds to the iminium ion. This C-C bond-forming step establishes the basic framework of the final product.

-

Cyclization and Dehydration: The remaining free amino group of the thiourea moiety attacks one of the carbonyl groups of the dimedone fragment in an intramolecular cyclization step. Subsequent dehydration (loss of a water molecule) yields the stable, six-membered dihydropyrimidine ring.

Caption: Proposed mechanism of the Biginelli condensation reaction.

Modern Synthesis Protocols and Methodologies

While the classical Biginelli protocol involved refluxing in ethanol with a strong acid catalyst, modern organic synthesis has driven the development of more efficient and environmentally benign methods.

Protocol 1: Base-Catalyzed, Solvent-Free Synthesis

A highly efficient and green approach utilizes a base catalyst, such as potassium tert-butoxide (t-BuOK), under solvent-free conditions. This method often leads to high yields and simplifies product isolation[5][6].

Experimental Workflow:

Caption: Step-by-step workflow for the t-BuOK catalyzed synthesis.

Detailed Step-by-Step Methodology:

-

Reactant Charging: In a round-bottom flask, combine the aldehyde (2.0 mmol), 5,5-dimethyl-1,3-cyclohexanedione (dimedone, 2.0 mmol), thiourea (3.0 mmol), and potassium tert-butoxide (t-BuOK, 0.2 mmol, 10 mol%).

-

Reaction Execution: The flask is sealed and the solid mixture is heated to 80°C with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Work-up: Upon completion, the reaction mixture is cooled to room temperature. Cold water is added to the flask, and the mixture is stirred vigorously until a solid precipitate forms.

-

Isolation and Purification: The crude product is isolated by vacuum filtration and washed thoroughly with water to remove any remaining catalyst and unreacted thiourea. The final product is purified by recrystallization from an appropriate solvent, such as ethanol, to yield the pure this compound derivative.

Protocol 2: Alternative Catalytic Systems

The versatility of the Biginelli reaction is demonstrated by the wide array of catalysts that can be employed to promote the transformation. The choice of catalyst can influence reaction time, yield, and substrate scope.

-

Lewis Acids: Catalysts like ZrCl₄ and Bi(NO₃)₃·5H₂O have been successfully used, often under solvent-free conditions, to synthesize dihydropyrimidin-2-(1H)-thiones in good yields[7].

-

Solid-Supported Catalysts: Environmentally friendly solid catalysts such as Montmorillonite clay can facilitate the reaction, offering advantages like easy separation and potential for recycling[7].

-

Microwave Irradiation: The use of microwave irradiation in the absence of a solvent or catalyst can dramatically reduce reaction times, providing a rapid route to the desired products[2].

Data Summary: Comparison of Synthesis Methods

The following table summarizes typical reaction parameters for different catalytic approaches to provide a clear comparison for experimental design.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |

| t-BuOK (10 mol%) | Solvent-Free | 80 | 3 - 6 | 80 - 94 | [5][6] |

| HCl (catalytic) | Ethanol | Reflux (~78) | 12 - 24 | 40 - 70 | Classical Method |

| ZrCl₄ | Solvent-Free | 80 - 100 | 1 - 2 | 85 - 95 | [7] |

| Microwave | Solvent-Free | N/A | 0.1 - 0.5 | 88 - 95 | [2] |

Note: Yields are highly dependent on the specific aldehyde substrate used.

Conclusion and Outlook

The synthesis of 5,5-dimethyltetrahydropyrimidine-2(1H)-thiones is predominantly achieved through the robust and versatile Biginelli reaction. While classical acid-catalyzed methods are foundational, modern advancements have introduced a host of more efficient, faster, and environmentally sustainable protocols. The use of base catalysts like t-BuOK, various Lewis acids under solvent-free conditions, and microwave-assisted synthesis now provides researchers with a powerful toolkit to generate libraries of these valuable heterocyclic compounds for applications in drug discovery and materials science. The choice of methodology can be tailored based on available equipment, desired throughput, and green chemistry considerations, ensuring the continued relevance of this important synthetic transformation.

References

-

Debache, A., et al. (2012). A One-pot Multi-component Synthesis of Dihydropyrimidinone/Thione and Dihydropyridine Derivatives via Biginelli and Hantzsch Condensations using t-BuOK as a Catalyst Under Solvent-free Conditions. The Open Organic Chemistry Journal, 6, 13-22. [Link]

-

Al-Mulla, A. (2017). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. IntechOpen. [Link]

-

Saleh, N. M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(20), 7064. [Link]

-

Faisel, S. Z., & Fun, H. K. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(11), 3379. [Link]

-

Wikipedia. (n.d.). Thiourea. Wikipedia. [Link]

-

Gouda, M. A., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Catalysts, 11(6), 762. [Link]

Sources

- 1. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Thiourea - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Characterization of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione

Introduction: The Significance of the Tetrahydropyrimidine-2-thione Scaffold

The tetrahydropyrimidine-2-thione core is a privileged scaffold in medicinal chemistry and drug development. These cyclic thiourea derivatives have garnered significant interest due to their diverse pharmacological activities, including potential as antibacterial, antifungal, antiviral, and anti-inflammatory agents.[1] The substitution at the 5-position of the heterocyclic ring with a gem-dimethyl group, as in 5,5-dimethyltetrahydropyrimidine-2(1H)-thione, introduces conformational rigidity and lipophilicity, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the synthesis, characterization, and potential utility of this compound for researchers, scientists, and drug development professionals.

Synthesis of this compound: A Rational Approach

The synthesis of this compound is most effectively achieved through the cyclization of 2,2-dimethyl-1,3-propanediamine with a suitable thiocarbonylating agent. This method is preferred over the Biginelli reaction, which typically yields dihydropyrimidines rather than the fully saturated tetrahydropyrimidine ring system.[2][3] The choice of the thiocarbonylating agent is critical for reaction efficiency and safety. Carbon disulfide (CS₂) is a common and effective reagent for this transformation.

The reaction proceeds via a nucleophilic attack of the primary amine groups of the diamine on the electrophilic carbon of carbon disulfide. This is followed by an intramolecular cyclization with the elimination of hydrogen sulfide. The use of a base, such as triethylamine or potassium carbonate, is often employed to facilitate the reaction by deprotonating the amine and the intermediate dithiocarbamic acid.

Experimental Protocol: Synthesis via Carbon Disulfide

Objective: To synthesize this compound from 2,2-dimethyl-1,3-propanediamine and carbon disulfide.

Materials:

-

2,2-dimethyl-1,3-propanediamine

-

Carbon disulfide (CS₂)

-

Ethanol (absolute)

-

Triethylamine (Et₃N)

-

Diethyl ether

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,2-dimethyl-1,3-propanediamine (1.0 eq) in absolute ethanol (100 mL).

-

To this stirred solution, add triethylamine (2.2 eq).

-

Slowly add carbon disulfide (1.1 eq) dropwise to the reaction mixture at room temperature. Caution: Carbon disulfide is highly flammable and toxic. This step should be performed in a well-ventilated fume hood.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or by precipitation with diethyl ether, to yield this compound as a crystalline solid.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

A thorough spectroscopic analysis is essential to confirm the structure and purity of the synthesized this compound. The following sections detail the expected spectroscopic data based on the analysis of closely related structures.[4]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

-

δ ~ 0.9-1.1 ppm (singlet, 6H): This signal corresponds to the six equivalent protons of the two methyl groups at the C5 position. The singlet multiplicity is due to the absence of adjacent protons.

-

δ ~ 2.8-3.2 ppm (singlet, 4H): This signal arises from the four equivalent protons of the two methylene groups (C4 and C6). The protons on these carbons are chemically equivalent and do not show coupling to each other at room temperature.

-

δ ~ 7.5-8.5 ppm (broad singlet, 2H): This broad signal is characteristic of the two N-H protons. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. This peak will disappear upon D₂O exchange.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework.

| Carbon Atom | Expected Chemical Shift (δ) ppm | Rationale |

| C2 (C=S) | 180 - 185 | The thiocarbonyl carbon is significantly deshielded and appears at a characteristic downfield shift. |

| C4, C6 (CH₂) | 45 - 50 | These methylene carbons are adjacent to a nitrogen atom, resulting in a moderate downfield shift. |

| C5 (quaternary C) | 30 - 35 | The quaternary carbon atom is in a typical aliphatic region. |

| CH₃ | 20 - 25 | The methyl carbons are in a standard aliphatic environment. |

Data predicted based on analogous structures.[4]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200 - 3400 | N-H stretching | Secondary Amine (N-H) |

| 2850 - 3000 | C-H stretching | Aliphatic (CH₃, CH₂) |

| ~1500 - 1550 | N-C=S stretching/bending | Thiourea |

| ~1200 - 1250 | C=S stretching | Thiocarbonyl |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

-

Expected Molecular Ion (M⁺): m/z = 158.0983 (for C₇H₁₄N₂S)

-

Fragmentation Pattern: Expect to see fragmentation patterns corresponding to the loss of methyl groups and cleavage of the pyrimidine ring.

Reactivity and Potential Derivatization

The this compound scaffold offers several sites for chemical modification, making it a versatile building block for creating libraries of compounds for drug discovery.

S-Alkylation

The sulfur atom of the thiourea group is nucleophilic and can be readily alkylated with various electrophiles, such as alkyl halides, to form S-alkylated isothiouronium salts. This modification can be used to introduce a wide range of functional groups and modulate the compound's biological activity and solubility.

N-Acylation and N-Alkylation

The nitrogen atoms of the tetrahydropyrimidine ring can undergo acylation or alkylation under appropriate conditions, providing another avenue for derivatization.

Oxidation

The thiocarbonyl group can be oxidized to the corresponding carbonyl group (urea derivative) using various oxidizing agents. This allows for the synthesis of the oxygen analog of the target compound.

Potential Reaction Pathways Diagram

Caption: Potential derivatization reactions of the core scaffold.

Potential Applications in Drug Development

Derivatives of tetrahydropyrimidine-2-thione have shown a broad spectrum of biological activities. The 5,5-dimethyl substitution pattern can enhance the drug-like properties of this scaffold.

-

Antimicrobial Agents: The core structure is found in compounds with activity against various bacterial and fungal strains.[1] Further derivatization could lead to the development of novel antibiotics.

-

Anticancer Agents: Dihydropyrimidine and tetrahydropyrimidine derivatives have been investigated for their anticancer properties.[1] The scaffold can be modified to target specific enzymes or receptors involved in cancer progression.

-

Enzyme Inhibitors: The thiourea moiety can act as a hydrogen bond donor and acceptor, as well as a metal chelator, making it a valuable pharmacophore for designing enzyme inhibitors. For instance, pyrimidine-thione derivatives have shown inhibitory action against acetylcholinesterase and carbonic anhydrase.[2]

-

Anti-inflammatory Agents: Some compounds containing the pyrimidine-thione core have demonstrated anti-inflammatory activity.

Conclusion

This compound is a synthetically accessible and highly versatile heterocyclic compound. Its rigid gem-dimethyl substitution pattern and the reactive thiourea functionality make it an attractive scaffold for the development of new therapeutic agents. The detailed characterization data and synthetic protocols provided in this guide serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug discovery. The potential for diverse derivatization opens up numerous possibilities for creating compound libraries to explore a wide range of biological targets.

References

-

Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. (n.d.). Turkish Journal of Pharmaceutical Sciences. Retrieved January 22, 2026, from [Link]

-

Isab, A. A., & Wazeer, M. I. M. (2007). 1 H and 13 C NMR chemical shifts of thiones and their selenocyanomercury(II) complexes in DMSO-d 6. ResearchGate. Retrieved January 22, 2026, from [Link]

-

Abachi, F. T. (2018). Spectroscopic Identification and Synthesis of Derivativesof Pyrimidine 2- Thione Via Two Different Spacers. ResearchGate. Retrieved January 22, 2026, from [Link]

-

Gülçin, İ., & Beydemir, Ş. (2018). Synthesis and investigation of the conversion reactions of pyrimidine-thiones with nucleophilic reagent and evaluation of their acetylcholinesterase, carbonic anhydrase inhibition, and antioxidant activities. PubMed. Retrieved January 22, 2026, from [Link]

-

Harika, V. L., et al. (2015). Synthesis, characterization and biological evaluation of 3,4-dihydropyrimidin- 2(1H)-thione derivatives. Scholars Research Library. Retrieved January 22, 2026, from [Link]

-

Stankova, K., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. MDPI. Retrieved January 22, 2026, from [Link]

- Biginelli, P. (1893). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 26(1), 447-450. [No URL available]

Sources

A Technical Guide to the Spectroscopic Characterization of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel compound 5,5-dimethyltetrahydropyrimidine-2(1H)-thione. As experimental data for this specific molecule is not widely published, this document outlines the predicted spectroscopic features and provides detailed, field-proven protocols for acquiring and interpreting the necessary data. This guide is intended for researchers in synthetic chemistry, drug development, and material science, offering a robust methodology for structural elucidation and purity confirmation using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The causality behind experimental choices is emphasized, ensuring a deep understanding of the characterization process.

Introduction

This compound belongs to the class of cyclic thioureas, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, which can include antiviral, antibacterial, and anti-inflammatory properties.[1] The precise structural confirmation of such molecules is paramount for establishing structure-activity relationships (SAR) and ensuring the validity of subsequent biological or material science studies. Spectroscopic analysis is the cornerstone of this process.

This guide presents a systematic approach to characterizing the title compound. We will first predict the expected outcomes for major spectroscopic techniques based on its molecular structure. Subsequently, we will detail the experimental protocols required to obtain high-quality data, explain the interpretation of these data, and provide a logical workflow for integrating the information to achieve unambiguous structural confirmation.

Caption: Standard workflow for NMR data acquisition and analysis.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the purified, dry compound.

-

Dissolve in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Justification: DMSO-d₆ is an excellent choice as it will solubilize the compound and, importantly, allow for the observation of the exchangeable N-H protons. Using D₂O would cause these protons to exchange with deuterium, leading to the disappearance of their signal.

-

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 5 seconds. Justification: A longer delay ensures full relaxation of all protons, leading to accurate integration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled pulse program (zgpg30).

-

Spectral Width: ~220 ppm.

-

Relaxation Delay (d1): 2 seconds.

-

-

DEPT-135 Acquisition:

-

Pulse Program: Standard DEPT-135 pulse program.

-

Parameters are typically copied from the ¹³C experiment. This experiment is quick and highly informative.

-

-

Data Processing and Analysis:

-

Apply Fourier transform, phase correction, and baseline correction to all spectra.

-

Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).

-

Integrate the ¹H signals and assign multiplicities.

-

Assign all peaks in the ¹H, ¹³C, and DEPT-135 spectra according to the predicted values.

-

Conclusion

By systematically applying the methodologies outlined in this guide, a researcher can confidently confirm the structure and purity of newly synthesized this compound. The integration of data from Mass Spectrometry (confirming molecular formula), IR Spectroscopy (identifying key functional groups), and multinuclear NMR Spectroscopy (elucidating the exact atomic connectivity) provides a self-validating system of evidence. This rigorous characterization is the essential foundation for any further investigation into the chemical and biological properties of this compound.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 81646, 2(1H)-Pyrimidinone, tetrahydro-1,3-dimethyl-. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 27947, 2(1H)-Pyrimidinethione, tetrahydro-1,3-dimethyl-. [Link]

-

TSI Journals. Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. [Link]

-

Royal Society of Chemistry. Supporting Information for an article on tetrahydropyrimidine derivatives. [Link]

-

Journal of the American Chemical Society. Infrared Spectra and Configuration of Alkylthiourea Derivatives. Normal Vibrations of N,N′-Dimethyl- and Tetramethylthiourea. [Link]

-

Felder, T., Röhrich, A., Stephan, H., & Schalley, C. A. (2008). Fragmentation reactions of singly and doubly protonated thiourea- and sugar-substituted cyclams and their transition-metal complexes. Journal of mass spectrometry : JMS, 43(5), 651–663. [Link]

-

Stoyanov, E., Stoyanova, R., & Stoyanov, S. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(21), 7164. [Link]

-

Lebedev, A. T., Rylkov, V. V., Mazur, D. M., & Samguina, T. Y. (2005). Cyclization of the substituted N-(Ortho-cyclopropylphenyl)-N′-aryl ureas and thioureas in the gas phase and solution. Journal of the American Society for Mass Spectrometry, 16(10), 1632-1644. [Link]

-

Al-Hamdani, A. A. S., et al. (2022). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Molecules, 27(19), 6296. [Link]

-

ResearchGate. (2016). A One-pot Multi-component Synthesis of Dihydropyrimidinone/Thione and Dihydropyridine Derivatives via Biginelli and Hantzsch Condensations using t-BuOK as a Catalyst Under Solvent-free Conditions. [Link]

-

ResearchGate. (2018). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. [Link]

-

Longdom Publishing. Synthesis and Investigation of New Different Pyrimidine-Thiones. [Link]

-

IOSR Journal of Applied Chemistry. Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. [Link]

-

MDPI. (2022). Synthesis, Crystal Structure and Cyclic Voltammetric Behavior of N-aroyl-N′-(4′-cyanophenyl)thioureas. [Link]

-

Institute of Chemical Technology, Mumbai. Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. [Link]

- U.S. Environmental Protection Agency. 2(1H)-Pyrimidinone, tetrahydro-5,5-dimethyl-, [3-[4-(trifluoromethyl)phenyl] - EPA. https://comptox.epa.gov/dashboard/dsstoxdb/results?search=DTXSID7021859

-

JETIR. (2021). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. [Link]

-

ResearchGate. (2012). A One-pot Multi-component Synthesis of Dihydropyrimidinone/Thione and Dihydropyridine Derivatives. [Link]

-

ResearchGate. (2015). Organocatalyzed one-pot three component synthesis of 3,4,5,6-tetrahydro-4,5-bis(phenyl)pyrimido[4,5-d]pyrimidine-2,7(1H,8H)-dione/thione. [Link]

Sources

An In-depth Technical Guide to the NMR Spectrum of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document offers a detailed, field-proven interpretation of the ¹H and ¹³C NMR spectra, grounded in the fundamental principles of NMR spectroscopy and supported by data from analogous structures. The causality behind experimental considerations and spectral assignments is elucidated to provide a self-validating framework for researchers.

Introduction: The Significance of this compound

This compound belongs to the class of cyclic thioureas, a scaffold of significant interest in drug discovery and organic synthesis.[1] The six-membered tetrahydropyrimidine ring is a common motif in a variety of biologically active compounds.[2][3][4] The presence of the thiocarbonyl group (C=S) and the gem-dimethyl substitution pattern at the 5-position introduces unique electronic and conformational features that are readily probed by NMR spectroscopy. Accurate spectral interpretation is crucial for confirming the molecular structure, assessing purity, and understanding its chemical environment, which are all critical steps in any research and development pipeline.

Experimental Protocol: Acquiring a High-Resolution NMR Spectrum

The acquisition of a high-quality NMR spectrum is the foundation of reliable structural elucidation. The following protocol outlines the key experimental considerations for this compound.

Sample Preparation

-

Solvent Selection: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common initial choice due to its ability to dissolve a wide range of organic compounds. However, for compounds with exchangeable protons, such as the N-H protons in our target molecule, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred.[5][6] DMSO-d₆ is a more polar solvent and its ability to form hydrogen bonds can slow down the exchange rate of N-H protons, leading to sharper, more easily observable signals.[2] For this guide, we will consider the spectrum in DMSO-d₆ to ensure the observation of all protons.

-

Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining a good signal-to-noise ratio on a modern NMR spectrometer (400 MHz or higher).

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, defined as 0.00 ppm. Most deuterated solvents are now available with TMS already added.

NMR Instrument Parameters

The following is a general set of parameters for a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (zg30 or similar).

-

Number of Scans: 8 to 16 scans are usually sufficient for a moderately concentrated sample.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (zgpg30 or similar) to provide a spectrum with single lines for each carbon.

-

Number of Scans: 256 to 1024 scans are typically required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay is often necessary for quaternary carbons.

-

Workflow for NMR Spectral Analysis

The logical flow from sample preparation to final spectral interpretation is a critical, self-validating process.

Caption: A streamlined workflow for NMR analysis, from sample preparation to structural elucidation.

Predicted ¹H NMR Spectrum Analysis (400 MHz, DMSO-d₆)

The predicted ¹H NMR spectrum of this compound is expected to exhibit four distinct signals.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| a | ~ 8.0 - 9.0 | Broad Singlet | 2H | N-H | The N-H protons of the thiourea moiety are expected to be significantly deshielded due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms. Their broadness is a result of quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. In some thiourea derivatives, these signals can appear at even higher chemical shifts.[7] |

| b | ~ 3.0 - 3.5 | Triplet | 4H | CH₂ -N | The methylene protons adjacent to the nitrogen atoms are deshielded by the electronegative nitrogen. They are expected to appear as a triplet due to coupling with the adjacent CH₂ protons (n+1 rule, where n=2). |

| c | ~ 1.5 - 2.0 | Triplet | 4H | CH₂ -C(CH₃)₂ | These methylene protons are adjacent to the C(CH₃)₂ group and are expected to be coupled to the other set of methylene protons, resulting in a triplet. They will be at a more upfield position compared to the protons adjacent to the nitrogen. |

| d | ~ 0.9 - 1.2 | Singlet | 6H | C(CH₃ )₂ | The six protons of the two methyl groups are chemically equivalent and are not coupled to any other protons, hence they will appear as a sharp singlet. This is a characteristic signal for a gem-dimethyl group. |

Predicted ¹³C NMR Spectrum Analysis (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is predicted to show four signals, corresponding to the four unique carbon environments in the molecule.

| Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| 1 | ~ 175 - 185 | C =S | The thiocarbonyl carbon is the most deshielded carbon in the molecule due to the large electronegativity of sulfur and the double bond character. In related cyclic thioureas, this signal typically appears in this downfield region.[2][8] |

| 2 | ~ 45 - 55 | C H₂-N | The carbons of the methylene groups adjacent to the nitrogen atoms are deshielded by the electronegative nitrogen. |

| 3 | ~ 30 - 40 | C H₂-C(CH₃)₂ | The carbons of the methylene groups adjacent to the quaternary carbon are less deshielded than those next to the nitrogen. |

| 4 | ~ 25 - 35 | C (CH₃)₂ | The quaternary carbon of the gem-dimethyl group. Quaternary carbons typically have a lower intensity in proton-decoupled spectra. |

| 5 | ~ 20 - 30 | C(C H₃)₂ | The methyl carbons are the most shielded carbons in the molecule, appearing at the most upfield position. |

Structural Confirmation and Advanced NMR Techniques

While ¹H and ¹³C NMR are powerful tools, their application can be enhanced with two-dimensional (2D) NMR experiments for unambiguous assignment, especially in more complex molecules.

-

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. We would expect to see a cross-peak between the signals for the two different CH₂ groups, confirming their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals of the CH₂ and CH₃ groups to their corresponding carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. For example, the protons of the methyl groups would show a correlation to the quaternary carbon and the adjacent CH₂ carbons.

Conclusion: A Self-Validating Approach to Spectral Interpretation

The NMR spectrum of this compound is a clear illustration of how fundamental NMR principles can be applied to elucidate molecular structure. The predicted chemical shifts, multiplicities, and integration values are all consistent with the known effects of electronegativity, hybridization, and spin-spin coupling. By following a rigorous experimental protocol and a logical workflow for analysis, researchers can confidently characterize this and related molecules. The use of advanced 2D NMR techniques provides an additional layer of validation, ensuring the scientific integrity of the structural assignment. This in-depth understanding is essential for advancing research in fields where such heterocyclic compounds play a crucial role.

References

-

(A) 1H NMR spectra of 2-amino-4-(3-nitrophenyl) - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2022). Molecules, 27(15), 4939. [Link]

-

Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. (2024). Pharmaceuticals, 17(8), 1013. [Link]

-

Editorial: Six-membered heterocycles: their synthesis and bio applications. (2023). Frontiers in Chemistry, 11, 1236873. [Link]

- Synthesis and characterization of some new dihydro pyrimidin-2(1H)-one derivatives. (2025). International Journal of Research in Pharmacy and Pharmaceutical Sciences, 10(5), 1-5.

-

Synthesis and Crystal Structure and Cyclic Voltammetric Behavior of N-aroyl-N′-(4′-cyanophenyl)thioureas. (2022). Molbank, 2022(1), M1316. [Link]

- Synthesis and Investigation of New Different Pyrimidine-Thiones. (2018). Chemical Technology: An Indian Journal, 13(2), 143.

- Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. (2024). Chemical Review and Letters, 7(3), 231-238.

-

Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)-ones/thiones by Twin Screw Extrusion. (n.d.). Retrieved January 22, 2026, from [Link]

- Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. (2012). Iranian Journal of Pharmaceutical Sciences, 8(3), 183-190.

-

Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. (n.d.). Retrieved January 22, 2026, from [Link]

- Design and synthesis of some new 5-6-dihydropyrimidine-2(1H)-thione derivatives as antimicrobial agents. (2025). Journal of Chemical and Pharmaceutical Research, 17(8), 1-7.

- A One-pot Multi-component Synthesis of Dihydropyrimidinone/Thione and Dihydropyridine Derivatives via Biginelli and Hantzsch Condensations using t-BuOK as a Catalyst Under Solvent-free Conditions. (2016). The Open Organic Chemistry Journal, 10, 12-20.

-

1H-NMR spectra of the thiourea derivatives. | Download Scientific Diagram. (n.d.). Retrieved January 22, 2026, from [Link]

-

2 - Supporting Information. (n.d.). Retrieved January 22, 2026, from [Link]

-

Six-Membered Heteroaromatic Rings (six-atom, six-π-electron aromatic heterocycles). (2023). Retrieved January 22, 2026, from [Link]

-

Synthetic Strategies for 5- and 6-Membered Ring Azaheterocycles Facilitated by Iminyl Radicals. (2021). Molecules, 26(16), 4945. [Link]

-

Thiourea - SpectraBase. (n.d.). Retrieved January 22, 2026, from [Link]

-

Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. (2022). The Journal of Organic Chemistry, 87(19), 12833–12842. [Link]

-

Correlation Between NMR Coupling Constants and σ-Donating Properties of N-Heterocyclic Carbenes and Their Derivatives. (2023). ChemRxiv. [Link]

-

The Journal of Organic Chemistry Ahead of Print. (n.d.). Retrieved January 22, 2026, from [Link]

-

NMR Shift Reagents. (2024). Chemistry LibreTexts. [Link]

-

Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. (2022). The Journal of Organic Chemistry, 87(19), 12833–12842. [Link]

Sources

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. chemrevlett.com [chemrevlett.com]

- 6. preprints.org [preprints.org]

- 7. mdpi.com [mdpi.com]

- 8. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

"mass spectrometry of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione"

An In-Depth Technical Guide to the Mass Spectrometry of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione

Foreword: A Modern Analytical Approach to Cyclic Thioureas

The study of heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among these, molecules containing the thiourea moiety are of significant interest due to their diverse biological activities, including antiviral and antibacterial properties, which are largely attributed to the -NH-C(S)-NH- functional group.[1] this compound represents a fundamental scaffold in this class. Its cyclic structure and the presence of the reactive thione group present a unique analytical challenge that requires a sophisticated and nuanced approach.

This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of this compound. Moving beyond mere procedural lists, we will delve into the causality behind methodological choices, ensuring that each step is part of a self-validating system. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize this molecule and its analogs, from initial sample preparation to final structural elucidation.

Foundational Molecular Characteristics

Before any analysis, a thorough understanding of the analyte's fundamental properties is critical. This knowledge informs instrument selection, method development, and data interpretation.

Table 1: Core Molecular Properties of this compound

| Property | Value |

| Chemical Formula | C₆H₁₂N₂S |

| Average Molecular Weight | 144.24 g/mol |

| Monoisotopic Mass | 144.07212 g/mol |

| Nominal Mass | 144 g/mol |

| Key Isotopes | ¹³C, ¹⁵N, ³³S, ³⁴S |

The presence of sulfur provides a distinct isotopic signature (A+2 peak from ³⁴S at ~4.2% relative abundance), which is a powerful tool for confirming the presence of the molecule in a complex matrix.

Strategic Approach: Selecting the Right Analytical Platform

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is the first critical decision point. This choice is dictated by the analyte's polarity and thermal stability. This compound is a moderately polar molecule. While it may be amenable to GC-MS, potentially with derivatization to enhance volatility[2], LC-MS is generally the more robust and direct platform for such compounds, minimizing the risk of thermal degradation and accommodating a wider range of sample matrices.[3]

This guide will detail protocols for both platforms, as the choice often depends on available instrumentation and specific analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS with Electron Ionization (EI) is a classic, powerful technique for structural elucidation due to its creation of extensive, reproducible fragmentation patterns.[4] The high-energy (typically 70 eV) electron beam induces ionization and subsequent fragmentation, generating a characteristic "fingerprint" mass spectrum.

Experimental Protocol: GC-EI-MS

-

Sample Preparation:

-

Accurately weigh 1 mg of the reference standard or sample.

-

Dissolve in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Vortex thoroughly to ensure complete dissolution.

-

Expert Insight: For complex matrices like biological fluids, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup would be necessary prior to dissolution to remove interferences.[5]

-

-

Instrumentation:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole MS.

-

-

GC Method Parameters:

-

Injection Volume: 1 µL.

-

Inlet Mode: Splitless (for trace analysis) or Split (e.g., 20:1 for purer samples).

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.

-

Oven Program:

-

Initial Temperature: 80°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

-

MS Method Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Scan Range: m/z 40-250.

-

Scan Rate: 3 scans/second.

-

Anticipated EI Fragmentation Pathway

The fragmentation of pyrimidine derivatives under EI conditions is heavily influenced by the substituents on the ring.[6] For this compound, the molecular ion (M•⁺) at m/z 144 is expected. The primary fragmentation pathways will likely involve alpha-cleavage adjacent to the nitrogen and sulfur atoms and the loss of small, stable neutral molecules.

A plausible fragmentation cascade is initiated by the loss of a methyl radical from the gem-dimethyl group, a classic alpha-cleavage, leading to a stable cation at m/z 129. Subsequent cleavages can lead to the fragmentation of the heterocyclic ring.

Caption: Predicted EI fragmentation pathway for the title compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)

For enhanced sensitivity and specificity, especially in complex mixtures, LC-MS/MS is the premier analytical choice. Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[4] This intact precursor ion is then isolated and fragmented in the collision cell to produce product ions, enabling techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for highly selective quantification.

Experimental Protocol: LC-ESI-MS/MS

-

Sample Preparation:

-

Accurately weigh 1 mg of sample.

-

Dissolve in 1 mL of mobile phase A/mobile phase B (50:50 v/v).

-

Vortex and centrifuge to pellet any particulates.

-

Transfer supernatant to an autosampler vial.

-

Trustworthiness Pillar: A calibration curve using a certified reference standard (0.1 ng/mL to 1000 ng/mL) must be prepared in the same matrix as the unknown samples to ensure accurate quantification.

-

-

Instrumentation:

-

Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

-

Mass Spectrometer: Waters Xevo TQ-S micro or equivalent tandem quadrupole MS.

-

-

LC Method Parameters:

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Gradient Program:

-

0.0 min: 5% B

-

1.0 min: 5% B

-

5.0 min: 95% B

-

6.0 min: 95% B

-

6.1 min: 5% B

-

8.0 min: 5% B

-

-

-

MS/MS Method Parameters:

-

Ionization Mode: ESI Positive.

-

Capillary Voltage: 3.0 kV.

-

Desolvation Temperature: 450°C.

-

Desolvation Gas Flow: 800 L/Hr (Nitrogen).

-

Cone Gas Flow: 50 L/Hr.

-

Collision Gas: Argon.

-

Precursor Ion (Q1): m/z 145.1 ([M+H]⁺).

-

Collision Energy (CE): Optimize experimentally (e.g., start with a ramp of 10-30 eV).

-

Product Ions (Q3): Monitor for predicted fragments (see below).

-

Anticipated ESI-MS/MS Fragmentation Pathway

Fragmentation of the protonated molecule ([M+H]⁺, m/z 145) will likely occur at the most labile bonds following protonation, which is expected to be at one of the nitrogen atoms or the sulfur atom. Collision-induced dissociation (CID) will likely induce ring-opening or cleavage.[7]

A probable pathway involves the loss of ammonia (NH₃) or methanethial (CH₂S). A retro-synthetic type cleavage across the ring is also highly plausible.

Caption: Predicted ESI-MS/MS fragmentation of protonated analyte.

Table 2: Proposed MRM Transitions for Quantification

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use |

| 145.1 | 84.1 | Quantifier |

| 145.1 | 109.1 | Qualifier |

| 145.1 | 70.1 | Second Qualifier |

Self-Validation: The ratio of the quantifier to qualifier ions should remain constant (within a specified tolerance, e.g., ±20%) across all standards and samples to confirm identity and rule out co-eluting interferences.

Data Validation and Trustworthiness

Authoritative identification is not complete without rigorous validation.

-

Accurate Mass Measurement: Using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), the measured mass of the precursor ion should be within 5 ppm of the theoretical exact mass (145.07995 for [M+H]⁺).

-

Isotopic Pattern Matching: The observed isotopic distribution must match the theoretical pattern for C₆H₁₂N₂S, particularly the A+1 (¹³C) and A+2 (³⁴S) peaks.

-

Reference Standard Confirmation: The ultimate confirmation requires matching the retention time and fragmentation spectrum of the sample analyte with that of a certified reference standard analyzed under identical conditions.

Conclusion

The mass spectrometric analysis of this compound is a multifaceted task that can be approached with confidence using either GC-MS or LC-MS/MS. While GC-EI-MS provides rich, library-searchable fragmentation data for structural confirmation, LC-ESI-MS/MS offers superior sensitivity and specificity for quantification in complex matrices. The key to success lies not in rigidly following a single protocol, but in understanding the chemical principles that underpin the choice of technique, the resulting fragmentation, and the necessary steps for data validation. The methodologies and theoretical frameworks presented in this guide provide a robust starting point for any researcher tasked with the characterization of this important class of molecules.

References

- Hemdan, M.M., Fahmy, A.F., Aly, N.F., Hegazi, I.A., & El-Sayed, A.A. (2014). Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. ChemXpress, 4(1), 188-196. [Link: Available via general academic search, specific direct URL not provided in search result].

-

Shimadzu Corporation. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. ASMS 2019 Poster. [Link]

-

Inoda, H., Nishiyama, T., Yoshikado, T., Suwanai, Y., & Santa, T. (2011). Compounds having thiourea moiety as derivatization reagents in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS): synthesis of derivatization reagents for carboxylic acids. Biomedical Chromatography, 25(6), 635-40. [Link]

-

Yamamoto, K., Hayashi, M., Murakami, Y., Araki, Y., Otsuka, Y., Kashiwagi, T., Shimamura, T., & Ukeda, H. (2016). Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract. Bioscience, Biotechnology, and Biochemistry, 80(1), 172-7. [Link]

-

Felder, T., Röhrich, A., Stephan, H., & Schalley, C. A. (2008). Fragmentation reactions of singly and doubly protonated thiourea- and sugar-substituted cyclams and their transition-metal complexes. Journal of Mass Spectrometry, 43(5), 651-63. [Link]

-

Anonymous. (2016). A One-pot Multi-component Synthesis of Dihydropyrimidinone/Thione and Dihydropyridine Derivatives via Biginelli and Hantzsch Condensations using t-BuOK as a Catalyst Under Solvent-free Conditions. ResearchGate. [Link]

- Singh, P., & Kumar, A. (2013). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 5(2), 623-628. [Link: Available via general academic search, specific direct URL not provided in search result].

-

McLeod, H. A., & McCully, K. A. (1969). Gas-Liquid Chromatographic Determination of Thiourea in Citrus Peels. Journal of the Association of Official Analytical Chemists, 52(6), 1226-1230. [Link]

-

Klyba, L. V., et al. (2023). Mass Spectra of New Heterocycles: XXVI. Electron Impact and Chemical Ionization Study of N-[5-Amino-2-thienyl]- and N-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]isothioureas. ResearchGate. [https://www.researchgate.net/publication/374751430_Mass_Spectra_of_New_Heterocycles_XXVI_Electron_Impact_and_Chemical_Ionization_Study_of_N-5-Amino-2-thienyl-_and_N-2-Methylsulfanyl-13-thiazol-5-yl]isothioureas]([Link])

-

Anonymous. (n.d.). Synthesis and Investigation of New Different Pyrimidine-Thiones. Longdom Publishing. [Link]

-

Amodio, R., Ciaravolo, M., & Malorni, A. (2001). Application of gas chromatography-mass spectrometry for the determination of urinary ethylenethiourea in humans. Journal of Chromatography B: Biomedical Sciences and Applications, 753(2), 265-271. [Link]

-

Matos, M. J., & Vilar, S. (2018). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 23(7), 1545. [Link]

-

Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]

-

SCIEX. (2021). High-resolution LC-MS/MS workflow for quantification of disulfide-bridged cyclic peptides in rat plasma. SCIEX Technical Note. [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

-

PENS CHANNEL. (2021, May 23). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB | Dr. Nagendra Singh | PENS#70 [Video]. YouTube. [Link]

-

da Costa, J. C., et al. (2007). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of the American Society for Mass Spectrometry, 18(10), 1798-1808. [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. Application of gas chromatography-mass spectrometry for the determination of urinary ethylenethiourea in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. academic.oup.com [academic.oup.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fragmentation reactions of singly and doubly protonated thiourea- and sugar-substituted cyclams and their transition-metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5,5-dimethyltetrahydropyrimidine-2(1H)-thione

Abstract: This technical guide provides a comprehensive scientific overview of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione, a heterocyclic compound belonging to the cyclic thiourea family. The tetrahydropyrimidine scaffold is of significant interest in medicinal chemistry and drug development due to its prevalence in a wide array of biologically active molecules. This document details the core structural features, physicochemical properties, a validated synthetic methodology, and in-depth spectroscopic characterization of the title compound. It is intended for researchers, medicinal chemists, and drug development professionals seeking a foundational understanding of this versatile molecular building block.

Introduction and Scientific Context

The tetrahydropyrimidine nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of compounds with diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1] The functionalization of this ring system allows for the fine-tuning of steric and electronic properties to optimize biological targets and pharmacokinetic profiles.

This compound is a specific derivative characterized by a gem-dimethyl substitution at the C5 position and a thione group at C2. The gem-dimethyl group introduces conformational rigidity and steric bulk, which can significantly influence receptor binding and metabolic stability. The thione moiety (C=S) serves as a critical functional handle for further synthetic transformations and as a potent hydrogen bond acceptor, often contributing to the molecule's biological activity.

This guide offers a detailed examination of its chemical structure, a robust protocol for its synthesis, and a thorough analysis of the spectroscopic data required for its unambiguous identification and quality control.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is defined by a saturated six-membered ring containing two nitrogen atoms at positions 1 and 3.

Key Structural Features:

-

Heterocyclic Core: A tetrahydropyrimidine ring, providing a stable and conformationally defined scaffold.

-

Thiourea Moiety: The N-C(S)-N linkage is a key feature, capable of existing in thione-thiol tautomeric forms, although the thione form typically predominates.[2] This group is a strong hydrogen bond donor (N-H) and acceptor (C=S).

-

Gem-Dimethyl Group: Located at the C5 position, these methyl groups lock the local conformation and increase lipophilicity.

The fundamental properties of the molecule are summarized below.

| Property | Value |

| IUPAC Name | 5,5-dimethyl-1,3-diazinane-2-thione |

| Molecular Formula | C₆H₁₂N₂S |

| Molecular Weight | 144.24 g/mol |

| CAS Number | 16038-09-6 |

| Appearance | Expected to be a white to off-white crystalline solid |

| Thione-Thiol Tautomerism | The molecule can exhibit tautomerism, interconverting between the thione (lactam) and thiol (lactim) forms. The thione form is generally the more stable tautomer. |

Synthesis and Mechanistic Rationale

The synthesis of cyclic thioureas is most reliably achieved through the cyclocondensation of a diamine with a thiocarbonyl source. For the title compound, the logical precursors are 2,2-dimethyl-1,3-propanediamine and carbon disulfide. This method is well-established for producing related alkylene thioureas.[3]

The reaction proceeds via the in-situ formation of a dithiocarbamic acid intermediate from the reaction of the diamine with carbon disulfide, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide to yield the stable six-membered ring.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for analogous compounds.[3]

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2-dimethyl-1,3-propanediamine (10.2 g, 0.1 mol) in 100 mL of 95% ethanol.

-

Reaction Initiation: While stirring vigorously, add carbon disulfide (7.6 g, 0.1 mol) dropwise to the solution over 30 minutes. The addition is exothermic, and the reaction mixture may warm.

-

Cyclization: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the intramolecular cyclization and the elimination of hydrogen sulfide (H₂S), driving the reaction to completion.[3]

-

-

Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath for 1 hour to induce crystallization. Collect the resulting precipitate by vacuum filtration.

-

Purification: Wash the crude solid with cold diethyl ether to remove any unreacted starting materials. For final purification, recrystallize the product from hot ethanol to yield pure this compound as a crystalline solid.

-

Causality: Recrystallization is a standard and effective method for purifying solid organic compounds, ensuring high purity by removing soluble impurities.

-

Structural Elucidation and Spectroscopic Analysis

Unambiguous characterization of the synthesized molecule is critical. The following section details the expected spectroscopic data for validating the structure of this compound.

Predicted Spectroscopic Data

The following table summarizes the expected data from key analytical techniques. This data provides a self-validating system for the protocol described above.[6]

| Technique | Expected Observations |

| ¹H NMR | δ ~7.5-8.5 ppm (broad singlet, 2H): NH protons.δ ~3.0-3.5 ppm (singlet, 4H): CH₂ protons at C4 and C6. A singlet is expected due to the symmetry and lack of adjacent protons for coupling.δ ~1.0-1.2 ppm (singlet, 6H): C(CH₃ )₂ protons. |

| ¹³C NMR | δ ~175-185 ppm : Thiocarbonyl carbon (C =S).δ ~45-55 ppm : Methylene carbons (C H₂) at C4 and C6.δ ~30-35 ppm : Quaternary carbon (C (CH₃)₂) at C5.δ ~20-25 ppm : Methyl carbons (-C H₃). |

| FT-IR | 3100-3300 cm⁻¹ (broad): N-H stretching.2850-2960 cm⁻¹ : Aliphatic C-H stretching.~1500-1550 cm⁻¹ : Thioamide I band (primarily C-N stretching).~1200-1350 cm⁻¹ : Thioamide II band (mixed N-H bending and C-N stretching).~1050-1200 cm⁻¹ : Thioamide III band (primarily C=S stretching).[7][8] |

| Mass Spec (EI) | m/z 144 : Molecular ion peak [M]⁺.Key Fragments : Expected fragmentation includes the loss of methyl groups (m/z 129), and cleavage of the ring. Common fragments for cyclic amines may be observed.[9][10][11] |

Potential Applications in Research and Development

Given the established biological significance of the tetrahydropyrimidine core, this compound represents a valuable starting point for drug discovery programs.

-

Scaffold for Library Synthesis: The two secondary amine protons and the thione group provide reactive sites for derivatization, allowing for the rapid generation of compound libraries for high-throughput screening.

-

Bioisostere for Cyclic Ureas: The thione can act as a bioisosteric replacement for a ketone (urea), which can modulate a compound's solubility, lipophilicity, and metabolic profile. The corresponding oxygen analog, 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), is a well-known polar aprotic solvent, highlighting the chemical utility of this ring system.[12][13]

-

Precursor to Fused Heterocycles: The inherent functionality makes it an ideal precursor for the synthesis of more complex, fused heterocyclic systems with potential therapeutic applications.

Conclusion

This compound is a structurally important heterocyclic compound with significant potential as a building block in medicinal and materials chemistry. This guide has outlined its core structural attributes, provided a robust and logical synthetic protocol rooted in established chemical principles, and detailed the comprehensive spectroscopic analysis required for its validation. The information presented herein serves as a foundational resource for scientists engaged in the synthesis and application of novel heterocyclic compounds.

References

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). tetrahydropyrimidines via the biginelli reaction. Retrieved from [Link]

-

Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). Retrieved from [Link]

-

Synthesis of dihydropyrimidinones via Biginelli multi-component reaction. (n.d.). Retrieved from [Link]

-

Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. (n.d.). Retrieved from [Link]

-

Chemistry Online. (2023). Synthesis of tetrahydropyrimidinone (Biginelli reaction). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]

-

Debache, A., et al. (2012). A One-pot Multi-component Synthesis of Dihydropyrimidinone/Thione and Dihydropyridine Derivatives via Biginelli and Hantzsch Condensations using t-BuOK as a Catalyst Under Solvent-free Conditions. The Open Organic Chemistry Journal, 6, 12-19. Retrieved from [Link]

-

Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Retrieved from [Link]

-

Hussain, M. H., & Lien, E. J. (1973). Infrared Absorption Study of Some Cyclic Ureas, Cyclic Thioureas and Their N,N′-Dialkyl Derivatives. Spectroscopy Letters, 6(2), 97-102. Retrieved from [Link]

-